2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid

Description

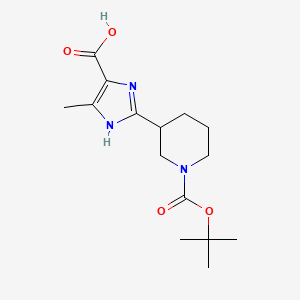

Chemical Structure and Properties The compound 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid (molecular formula: C₁₁H₁₃NO₂, molecular weight: 191.23 g/mol) is a heterocyclic organic molecule featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an imidazole ring bearing a methyl group and a carboxylic acid moiety. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic processes, while the carboxylic acid functionality allows for further derivatization, such as amide bond formation .

This compound is cataloged by Enamine Ltd. with a purity of 95% and CAS number 191.23, indicating its utility as a building block in medicinal chemistry for the synthesis of protease inhibitors, kinase-targeting agents, or peptidomimetics .

Properties

IUPAC Name |

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-9-11(13(19)20)17-12(16-9)10-6-5-7-18(8-10)14(21)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDARDKGBHKPSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves multiple steps:

Protection of the Piperidine Nitrogen: : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Formation of the Imidazole Ring: : The imidazole ring is formed through a cyclization reaction, often involving the reaction of an amino acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Methylation: : The imidazole ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Carboxylation: : The carboxylic acid group is introduced using reagents like carbon dioxide in the presence of a base, or by oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The imidazole ring can be oxidized to form N-oxo derivatives.

Reduction: : The imidazole ring can be reduced to form N-hydroxy or N-methyl derivatives.

Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Strong acids like TFA or HCl are used to cleave the Boc group.

Major Products Formed

Oxidation: : Imidazole N-oxo derivatives.

Reduction: : Imidazole N-hydroxy or N-methyl derivatives.

Substitution: : Removal of the Boc group yields the free amine.

Scientific Research Applications

Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: : The imidazole ring is a key component in many biological molecules, and this compound could be used in the study of enzyme mechanisms or as a probe in biological assays.

Medicine: : The structural complexity and functional groups of this compound make it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: : It could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it might interact with specific molecular targets such as enzymes or receptors. The imidazole ring could play a role in binding to these targets, and the Boc group could be used to protect reactive sites during synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Boc vs. Fmoc Protection

- The Boc-protected analog (target compound) offers acid-labile protection , suitable for orthogonal deprotection strategies in solution-phase synthesis. In contrast, the Fmoc-protected variant (C₂₅H₂₅N₃O₄) requires basic conditions (e.g., piperidine) for removal, making it ideal for solid-phase peptide synthesis (SPPS) .

Imidazole vs. Benzoimidazole Derivatives

- The ethyl ester derivative in incorporates a benzoimidazole core and trifluoromethyl groups, which enhance metabolic stability and target affinity in kinase inhibitors. However, the target compound’s simpler imidazole scaffold offers easier synthetic modification for fragment-based drug discovery.

Carboxylic Acid vs. Ester Functionality

- The carboxylic acid group in the target compound enables direct coupling to amines or alcohols, whereas the ethyl ester analog (e.g., Example 15 in ) requires hydrolysis to access the acid, adding synthetic steps.

Piperidine vs. Pyrroline Scaffolds

- The Boc-pyrroline derivative () features a conjugated double bond, enabling Michael addition or cycloaddition reactions. The saturated piperidine ring in the target compound provides conformational rigidity, advantageous for binding to flat enzyme active sites.

Biological Activity

2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H22N2O4

- Molecular Weight : 326.41 g/mol

- CAS Number : 216955-61-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with parasitic infections like Trypanosomiasis.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is crucial for protein synthesis in the parasite. Inhibitors targeting this enzyme can disrupt the growth and replication of the parasite .

- Cellular Uptake : Studies suggest that the compound's structure allows for effective cellular uptake, enhancing its bioavailability and efficacy against target cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Inhibition of Trypanosomiasis :

- Structure-Activity Relationship (SAR) :

- Pharmacological Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.